molecular formula C9H14IN3O B1416868 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide CAS No. 433302-49-9

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide

Cat. No.: B1416868
CAS No.: 433302-49-9
M. Wt: 307.13 g/mol
InChI Key: FNYAIQDLIIMWCJ-UHFFFAOYSA-M
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Description

3-Methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide (CAS 433302-49-9) is a specialized chemical building block with primary application in pharmaceutical research and development, particularly in the synthesis of targeted protein degraders. This compound serves as a key synthetic intermediate for the creation of novel therapeutic agents, including PAK1 (p21-activated kinase 1)-selective degraders . The molecular structure features an imidazolium core functionalized with a pyrrolidine-carbonyl group, making it a valuable precursor in medicinal chemistry. Its research utility is demonstrated in the development of PROTACs (Proteolysis Targeting Chimeras), where it contributes the PAK1-targeting moiety for bivalent molecules that selectively degrade PAK1, a kinase implicated in various cancer pathways . This targeted degradation approach represents an advanced strategy in chemical biology and oncology research, offering potential advantages over conventional inhibition by addressing both enzymatic and scaffolding functions of the target protein . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Properties

IUPAC Name

(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAIQDLIIMWCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 3-methylimidazole with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by quaternization with an iodide source. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the imidazolium cation.

    Reduction: Reduced forms of the compound, often leading to the formation of imidazole derivatives.

    Substitution: Substituted imidazolium salts with different halide ions.

Scientific Research Applications

3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the synthesis of advanced materials, including ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound belongs to a broader class of N-functionalized imidazolium salts. Key structural variations among analogues include:

Compound Name Substituent at 1-Position Counterion Key Features Reference
3-Methyl-1-(morpholin-4-ylcarbonothioyl)-1H-imidazol-3-ium iodide Morpholine-4-carbonothioyl I⁻ Contains a sulfur atom in the carbonyl group; used in thiadiazole synthesis
3-Methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide 2-Methylpiperidine-1-carbonyl I⁻ Six-membered piperidine ring with methyl substitution
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide 4-Phenylpiperazine-1-carbonyl I⁻ Bulky phenylpiperazine group; higher molecular weight (398.24 g/mol)
1-Butyl-3-(2-oxo-2-((TEMPO)amino)ethyl)-1H-imidazol-3-ium iodide (JC-IL) TEMPO-functionalized ethyl carbonyl I⁻ Dual redox-active centers (TEMPO radical and iodide)
L3: 3-Methyl-1-(p-tolyl)-1H-imidazol-3-ium iodide p-Tolyl I⁻ Aromatic substituent; lower melting point (161–162.5°C)

Physicochemical Properties

  • Solubility : Polar substituents (e.g., pyrrolidine carbonyl) enhance water solubility compared to aryl-substituted analogues like L3 .
  • Thermal Stability : Melting points vary significantly; L3 (161–162.5°C) vs. L4 (189.9–191.2°C), influenced by substituent polarity and crystallinity .

Biological Activity

3-Methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a synthetic organic compound classified as an imidazolium salt. Its unique structure, featuring an imidazolium cation and a pyrrolidine-1-carbonyl group, contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C9H14IN3O
  • Molecular Weight : 307.13 g/mol
  • CAS Number : 433302-49-9
  • IUPAC Name : (3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone; iodide

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylimidazole with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by quaternization with an iodide source. Common solvents include acetonitrile or dichloromethane, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential as a new antibiotic candidate.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Cytotoxicity Studies

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results indicate moderate cytotoxic activity, which may be attributed to its ability to interact with cellular targets through ionic and covalent bonding.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa25.0
MCF730.5
A54922.0

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Biomolecules : The imidazolium cation can interact with negatively charged biomolecules such as nucleic acids and proteins, potentially altering their structure and function.
  • Redox Reactions : The compound may participate in redox reactions within cells, influencing various metabolic pathways.
  • Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to membrane destabilization and subsequent cell death.

Study on Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against clinical isolates of resistant strains. The results demonstrated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant pathogens.

Study on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study revealed that treatment with varying concentrations resulted in significant apoptosis in treated cells compared to controls, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide?

  • Methodological Answer : The compound can be synthesized via quaternization of imidazole derivatives. For example, analogous imidazolium iodides are prepared by reacting methylimidazole with halogenated precursors (e.g., fluorinated aromatic acetamide bromides) in polar solvents like acetonitrile . A two-step approach involving (1) formation of the imidazole core via condensation reactions and (2) quaternization with iodomethane or pyrrolidine-derived carbonyl halides is typical. Reaction optimization may require temperature control (e.g., reflux at 80°C) and stoichiometric adjustments to improve yields .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are critical for verifying substituent positions and ionic structure. For example, 1H^1H NMR peaks near δ 10–11 ppm often indicate imidazolium protons .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion mass and fragmentation patterns .
  • X-ray Diffraction (XRD) : Resolves crystal structure and cationic-anionic interactions. Software like SHELXL or WinGX is used for refinement .
  • Melting Point Analysis : Sharp melting points (e.g., 161–162°C for analogous compounds) indicate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with varied substituents (e.g., aryl, alkyl, or electron-withdrawing groups) and testing their bioactivity. For instance, replacing the pyrrolidine-carbonyl group with a 2,4,5-trifluorophenyl moiety in related imidazolium iodides significantly enhances antifungal activity against Botrytis cinerea (100% inhibition rate) . Screening assays (e.g., microdilution for MIC values) combined with computational docking (e.g., AutoDock) can identify key interactions with biological targets .

Q. What challenges arise in the crystallographic analysis of ionic liquids like this compound, and how can they be addressed?

  • Methodological Answer :
  • Disorder in Ionic Structures : The cationic and anionic components may exhibit dynamic disorder. Mitigation involves collecting data at low temperatures (e.g., 100 K) and using restraints in refinement software like SHELXL .
  • Twinned Crystals : Tools like CELL_NOW or TWINLAW in the SHELX suite can deconvolute overlapping reflections .
  • Weak Scattering from Iodide : High-intensity X-ray sources (e.g., synchrotron radiation) improve data quality for heavy-atom localization .

Q. How can electrochemical techniques elucidate the compound’s behavior in electrodeposition or catalysis?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Identifies redox potentials and nucleation mechanisms. For example, cathodic peaks near -0.8 V (vs. Ag/AgCl) in sulfate baths suggest cobalt or nickel deposition pathways influenced by imidazolium additives .
  • Anodic Linear Stripping Voltammetry (ALSV) : Quantifies metal deposition efficiency and coating adhesion .
  • In Situ AFM/SEM : Correlates electrochemical data with surface morphology changes during deposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity or synthetic yields for imidazolium derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Verify reaction conditions (solvent purity, inert atmosphere) and characterization protocols (e.g., NMR referencing).
  • Meta-Analysis : Compare data across studies. For example, antimicrobial inhibition rates vary with fungal strains (e.g., 70.4% for Fusarium vs. 100% for Botrytis), highlighting the need for standardized testing protocols .
  • Computational Validation : Density Functional Theory (DFT) can predict stability/reactivity trends to rationalize yield variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide
Reactant of Route 2
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3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide

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